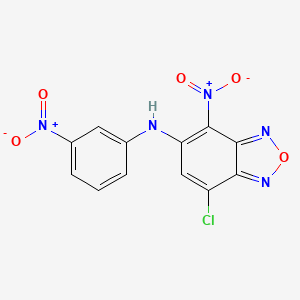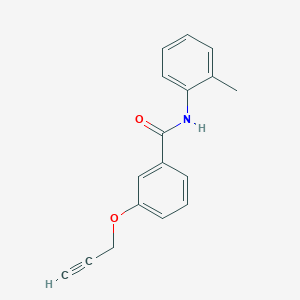
1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione, also known as CP-93,129, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. CP-93,129 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
The dopamine D3 receptor is a G protein-coupled receptor that is mainly expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. It is involved in the regulation of dopamine release and transmission, as well as the modulation of other neurotransmitter systems. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione acts as a competitive antagonist of the D3 receptor, which means it can bind to the same site as dopamine or other agonists but cannot activate the receptor. By blocking the D3 receptor, 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione can alter the balance of dopamine signaling in the brain and affect various functions that are regulated by this system.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been shown to have several biochemical and physiological effects that are related to its antagonism of the D3 receptor. For example, it can decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It can also reduce the expression of certain genes that are regulated by the D3 receptor, such as tyrosine hydroxylase and c-fos. In addition, 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione can modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in cognitive and emotional processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione in lab experiments is its high selectivity and potency for the D3 receptor. This allows researchers to specifically target this receptor subtype without affecting other dopamine receptors or neurotransmitter systems. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has also been shown to have good stability and solubility, which makes it suitable for various experimental conditions. However, one limitation of using 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione is its relatively low bioavailability and brain penetration, which may require higher doses or alternative administration routes in some studies.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione and the dopamine D3 receptor. One area of interest is the role of the D3 receptor in addiction and substance abuse, as it has been implicated in the reinforcing effects of drugs of abuse and the development of addiction. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione and other D3 receptor antagonists may have potential as therapeutic agents for these conditions. Another direction is the investigation of the D3 receptor in neurological and psychiatric disorders, such as schizophrenia and depression, where it may play a role in the regulation of mood and cognition. Finally, further studies are needed to understand the complex interactions between the D3 receptor and other neurotransmitter systems, and how these interactions may contribute to normal and pathological brain function.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione involves several steps, starting from the reaction of 4-chlorophenylhydrazine with methyl acetoacetate to form 1-(4-chlorophenyl)-3-methyl-4-oxo-1,3-pyrrolidine. This intermediate is then reacted with N-methylpiperazine in the presence of sodium ethoxide to yield 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione. The overall yield of this synthesis method is around 25-30%.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been widely used as a research tool to study the function and pharmacology of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for this receptor subtype, and can effectively block its activation by dopamine or other ligands. 1-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been used in various in vitro and in vivo studies to investigate the role of the D3 receptor in different physiological and pathological processes, such as reward, motivation, cognition, and movement.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-17-6-8-18(9-7-17)13-10-14(20)19(15(13)21)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOOQQXKXQESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)dibenzo[b,d]furan-3-sulfonamide](/img/structure/B5104638.png)
![2-ethyl-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5104655.png)
![N-ethyl-6-(3-fluoro-4-methoxyphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5104658.png)
![N,N-dimethyl-2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)acetamide](/img/structure/B5104659.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![2-[(3-methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5104672.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![2-[2-(2-bromo-4-methylphenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5104686.png)
![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5104710.png)

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)